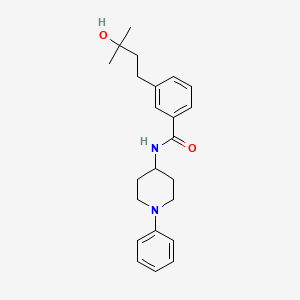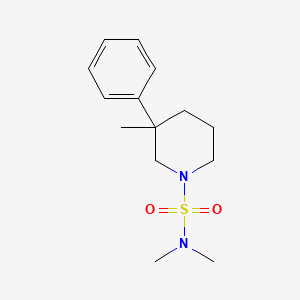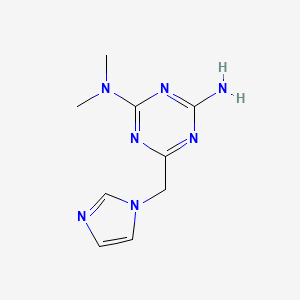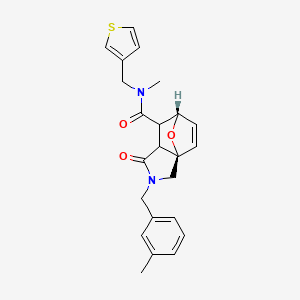
3-(3-hydroxy-3-methylbutyl)-N-(1-phenyl-4-piperidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(3-hydroxy-3-methylbutyl)-N-(1-phenyl-4-piperidinyl)benzamide" belongs to a class of chemicals that include piperidine derivatives. These compounds have been extensively studied for their various biological activities, including their roles in neurotransmission processes and potential therapeutic applications.
Synthesis Analysis
The synthesis of piperidine derivatives involves multiple steps, including the introduction of functional groups that are essential for their biological activity. For example, the synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been explored, indicating the importance of substituting the benzamide with bulky moieties to increase activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including their stereochemistry, plays a crucial role in their pharmacological profile. For instance, the stereochemistry of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide and its analogs significantly influences their analgesic activity and opioid receptor binding characteristics, highlighting the importance of the molecular configuration for activity (Wang et al., 1995).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, contributing to their diverse pharmacological effects. The Bischler-Napieralski reaction, for example, is utilized to cyclize N-(4-Aryl-4-hydroxybutyl)benzamides to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating the versatility in synthesizing different structural analogs (Browne et al., 1981).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of piperidine derivatives influence their biological activity and drug formulation. X-ray diffraction analysis and spectroscopic techniques are often employed to elucidate these properties, aiding in the optimization of these compounds for therapeutic use.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are essential for the pharmacological effectiveness of piperidine derivatives. Studies on the synthesis, molecular docking, and enzyme inhibition activity of various benzamide derivatives as potential therapeutic agents for Alzheimer’s disease underscore the significance of chemical modifications to enhance therapeutic potential (Hussain et al., 2016).
科学的研究の応用
Metabolic Pathways and Antineoplastic Activity
Benzamide derivatives, including tyrosine kinase inhibitors like flumatinib, have been explored for their antineoplastic properties, especially in the treatment of chronic myelogenous leukemia (CML). Flumatinib's metabolism in CML patients reveals insights into the body's processing of such compounds, including N-demethylation, hydroxylation, and amide hydrolysis pathways (Gong et al., 2010).
Serotonin Receptor Agonism
Research into benzamide derivatives has also included studies on serotonin 4 (5-HT4) receptor agonists, which have implications for gastrointestinal motility improvements. Such compounds have shown potential in enhancing gastrointestinal function, indicating a role in treatments for digestive disorders (Sonda et al., 2003).
Antimicrobial and Bioactivity Studies
Benzamides synthesized with various substituents have been evaluated for their antimicrobial properties, showcasing the versatility of benzamide derivatives in potentially treating infections or being incorporated into antimicrobial strategies (Khatiwora et al., 2013).
Drug Metabolism and Pharmacokinetics
Understanding the metabolic fate of drugs is crucial for developing effective and safe pharmaceuticals. Studies on novel antidepressants highlight the complexity of drug metabolism, including various oxidative processes and the role of cytochrome P450 enzymes (Hvenegaard et al., 2012).
特性
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-(1-phenylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,27)14-11-18-7-6-8-19(17-18)22(26)24-20-12-15-25(16-13-20)21-9-4-3-5-10-21/h3-10,17,20,27H,11-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGRSRGAERRKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-(1-phenyl-4-piperidinyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5535460.png)
![N-1-oxaspiro[4.4]non-3-yl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535464.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535471.png)
![1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride](/img/structure/B5535474.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B5535482.png)

![6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5535505.png)
![3'-(2-thienyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5535512.png)

![4-methoxy-2,3-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5535559.png)
![N~1~-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5535563.png)


